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Executive Summary

In advanced drug development and complex organic synthesis, the selection of bifunctional
building blocks dictates the efficiency of downstream pharmacophore assembly. 1-Chloro-3-
methoxypropan-2-one (CAS: 50918-61-1) is a highly versatile, dielectrophilic aliphatic
intermediate. Featuring both an a -chloroketone moiety and a terminal methoxy ether, it serves
as a critical synthon for constructing heterocyclic cores and acts as a reactant in asymmetric
catalysis[1],. This whitepaper provides a comprehensive technical analysis of its commercial
supply chain, physicochemical properties, and field-proven synthetic workflows.

Chemical Identity and Core Properties

Understanding the physicochemical baseline of 1-chloro-3-methoxypropan-2-one is essential
for predicting its behavior in nucleophilic substitution and catalytic environments. The adjacent
carbonyl group significantly enhances the electrophilicity of the a -carbon via inductive electron
withdrawal, making the chloride highly labile.

Table 1: Physicochemical Properties and Identification Data
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Property Value

Chemical Name 1-Chloro-3-methoxypropan-2-one
CAS Registry Number 50918-61-1

Molecular Formula C4H+CIO2

Molecular Weight 122.55 g/mol

Boiling Point 173.8 + 15.0 °C (Predicted)
Density 1.119 + 0.06 g/cm? (Predicted)
SMILES O=C(COocC)CcCl

GHS Signal Word Danger (H318, H317, H315, H335)

Data aggregated from predictive models and supplier specifications,.

Commercial Landscape and Supply Chain Dynamics

1-Chloro-3-methoxypropan-2-one is classified as a specialized fine chemical intermediate
rather than a bulk commodity. Procurement strategies must account for its stability and the
specific scales offered by global vendors.

Table 2: Commercial Supplier Landscape

. . . L Logistics
Supplier Primary Region Catalog Availability .
Requirement
Standard /
Global R&D Scale (mg to g) Temperature
Controlled
Cold-Chain
Global 100mg-5g )
Transportation
China / Global R&D Scale Standard
Global Flexible Sizes Standard
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Supply Chain Causality: Noticeably, suppliers like BLD Pharm mandate cold-chain
transportation for this compound[2]. The causality behind this requirement lies in the inherent
reactivity of a -halo ketones. Prolonged exposure to ambient heat and light can induce auto-
polymerization, darkening, or slow hydrolysis (releasing HCI), which severely degrades the
purity of the reagent before it reaches the bench.

Synthetic Utility and Mechanistic Applications

Heterocyclic Core Assembly for Delta-5 Desaturase
(D5D) Inhibitors

In medicinal chemistry, 1-chloro-3-methoxypropan-2-one is utilized to synthesize heterocyclic
compounds that act as Delta-5 Desaturase (D5D) inhibitors—targets for metabolic and
cardiovascular disorders[3]. The molecule acts as a dielectrophile. First, the highly reactive a -
chloride undergoes an SN2 displacement by a nucleophilic nitrogen on the precursor.
Subsequently, the ketone undergoes an acid-catalyzed intramolecular cyclization, locking the
structure into a rigid heterocycle[3].
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Figure 1: Two-step synthetic workflow for D5D inhibitors using 1-chloro-3-methoxypropan-2-
one.

Asymmetric Ir-Catalyzed Hydrogenation

Beyond structural incorporation, this compound is employed as a reactant in the highly
enantioselective synthesis of aryl glycines. The protocol utilizes an asymmetric Iridium-
catalyzed hydrogenation of a -imino esters, driven by chiral ferrocenylphosphine-
phosphoramidite ligands[1],. The methoxy group provides critical steric bulk and potential
secondary coordination (hydrogen bonding) that helps lock the transition state, ensuring high
chiral induction.
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Figure 2: Ir-catalyzed asymmetric hydrogenation pathway for aryl glycine synthesis.

Experimental Workflows and Protocols

The following self-validating protocol details the incorporation of 1-chloro-3-methoxypropan-
2-one into a heterocyclic D5D inhibitor core, adapted from established patent literature[3].

Step-by-Step Methodology: Alkylation and Cyclization
Phase 1: Nucleophilic Substitution ( SN2 )
« Initiation: Dissolve the heterocyclic nucleophile in a polar aprotic solvent. Add 1-chloro-3-

methoxypropan-2-one (e.g., 463 mg, 3.78 mmol, sourced from Enamine) dropwise over 15
minutes|[3].
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o Propagation: Stir the reaction mixture at room temperature (rt) for 16 hours[3].

» Validation Checkpoint 1: Perform LC-MS analysis on a 10 p L reaction aliquot. Do not
proceed until the mass of the starting nucleophile is fully replaced by the [M+H]+ peak of the
alkylated intermediate.

» Solvent Exchange: Concentrate the reaction mixture in vacuo to completely remove the polar
solvent.

o Causality: Removing the initial solvent is mandatory. The subsequent dehydration step
requires a non-polar environment to shift the thermodynamic equilibrium toward the
cyclized product.

Phase 2: Acid-Catalyzed Dehydration 5. Reconstitution: Dissolve the crude residue in 10 mL of
anhydrous toluene[3]. 6. Catalysis: Add p-Toluenesulfonic acid hydrate (p-TsOH) (55 mg, 0.29
mmol)[3].

o Causality:p-TsOH is utilized because it is a strong, organic-soluble acid that efficiently
protonates the ketone, driving intramolecular attack without introducing an aqueous biphasic
system that would stall dehydration.

e Thermal Cyclization: Heat the mixture at 75 °C for 1 hour[3].

» Validation Checkpoint 2: Monitor by TLC (1:1 Hexanes/Ethyl Acetate). The intermediate spot
must be fully consumed, yielding a new, lower-polarity spot corresponding to the dehydrated
heterocycle.

e Quench & Extraction: Cool to rt, quench with saturated aqueous NaHCO3solution (to
neutralize p-TsOH and prevent product degradation), and extract with an organic solvent[3].

Handling, Stability, and Storage Protocols

Due to its reactive a -chloro motif, 1-chloro-3-methoxypropan-2-one poses specific handling
risks. It carries GHS hazard statements for serious eye damage (H318), skin irritation (H315),
and respiratory irritation (H335)[4].
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o Storage: Must be stored under inert gas (Argon/Nitrogen) at 2—8 °C (or -20 °C for long-term
storage) to prevent thermal degradation[2].

e Handling: All transfers should be conducted in a fume hood using standard Schlenk
techniques or a glovebox to avoid moisture-induced hydrolysis of the chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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